molecular formula C30H46O5 B3028079 11-Anhydro-16-oxoalisol A

11-Anhydro-16-oxoalisol A

Cat. No.: B3028079
M. Wt: 486.7 g/mol
InChI Key: PGQUPZCFLHXEHV-UKRPUCOJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Anhydro-16-oxoalisol A: is a triterpenoid compound derived from the plant Alisma orientale. It is known for its complex molecular structure and significant biological activities. The compound has a molecular formula of C30H46O5 and a molecular weight of 486.69 g/mol .

Properties

IUPAC Name

(5R,8S,9S,10S,14R)-4,4,8,10,14-pentamethyl-17-[(2R,4S,5R)-4,5,6-trihydroxy-6-methylheptan-2-yl]-2,5,6,7,9,15-hexahydro-1H-cyclopenta[a]phenanthrene-3,16-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O5/c1-17(15-19(31)25(34)27(4,5)35)24-18-9-10-22-28(6)13-12-23(33)26(2,3)21(28)11-14-29(22,7)30(18,8)16-20(24)32/h9-10,17,19,21-22,25,31,34-35H,11-16H2,1-8H3/t17-,19+,21+,22+,25-,28+,29+,30+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQUPZCFLHXEHV-UKRPUCOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(C(C)(C)O)O)O)C1=C2C=CC3C4(CCC(=O)C(C4CCC3(C2(CC1=O)C)C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@@H]([C@H](C(C)(C)O)O)O)C1=C2C=C[C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1=O)C)C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Anhydro-16-oxoalisol A typically involves multiple steps, starting from simpler triterpenoid precursors. The process includes oxidation, reduction, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired structural modifications. For instance, the oxidation of alisol A can be achieved using oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Alisma orientale using solvent extraction techniques. The plant material is first dried and ground, followed by extraction with solvents such as ethanol or methanol. The extract is then purified using chromatographic techniques to isolate the desired compound .

Chemical Reactions Analysis

Structural Features and Reactivity

11-Anhydro-16-oxoalisol A (C<sub>30</sub>H<sub>46</sub>O<sub>5</sub>) contains:

  • C-16 ketone : A reactive site for nucleophilic additions or reductions.

  • C-11,C-12 anhydro bridge : A strained epoxide-like structure prone to ring-opening reactions.

  • Acetylatable hydroxyl groups : At C-23 and C-24, enabling esterification or glycosylation.

Table 1: Key Structural and Analytical Data

PropertyValueSource
Molecular formulaC<sub>30</sub>H<sub>46</sub>O<sub>5</sub>
HPLC retention time19.36 min
MS [M + H]<sup>+</sup>m/z 487.3429
UV λ<sub>max</sub>287 nm

Mass Spectrometric Fragmentation Pathways

Characteristic fragmentations observed in HPLC-QTOF MS reveal its stability and reactive sites:

  • Dehydration : Sequential loss of H<sub>2</sub>O:

    • [M + H − H<sub>2</sub>O]<sup>+</sup> (m/z 469.3319)

    • [M + H − 2H<sub>2</sub>O]<sup>+</sup> (m/z 451.3215)

  • C-23–C-24 bond cleavage : Forms [M + H − C<sub>4</sub>H<sub>10</sub>O<sub>2</sub>]<sup>+</sup> (m/z 397.2742) .

Table 2: Major MS Fragments

Fragment Ionm/zProposed Cleavage Site
[M + H − H<sub>2</sub>O]<sup>+</sup>469.3319C-11 or C-12
[M + H − 2H<sub>2</sub>O]<sup>+</sup>451.3215Multiple hydroxyls
[M + H − C<sub>4</sub>H<sub>10</sub>O<sub>2</sub>]<sup>+</sup>397.2742C-23–C-24 bond

Synthetic and Derivatization Potential

While direct synthesis routes are not explicitly documented, related protostane triterpenoids undergo:

  • Epoxide ring-opening : Analogous to Barton’s dehalogenation (CrCl<sub>3</sub>·6H<sub>2</sub>O/Zn) used in mometasone furoate synthesis .

  • C-16 ketone reduction : Could yield 16β-hydroxy derivatives, as seen in alisol B modifications .

  • Acetylation : At C-23/C-24 hydroxyls, as demonstrated in alisol C 23-acetate synthesis .

Stability and Degradation Pathways

  • Hydrolysis : The C-11,C-12 anhydro bridge may hydrolyze under acidic conditions to form diols.

  • Oxidation : C-16 ketone resists further oxidation, but adjacent C-17 hydroxyl could oxidize to a carbonyl under strong conditions .

Biological Implications of Reactivity

  • Lipid-lowering activity : Correlation with structural features (e.g., C-16 ketone) was confirmed via gray relational analysis (GRA) and partial least squares regression (PLSR) .

  • Enzyme inhibition : The C-16 ketone and C-23 hydroxyl contribute to soluble epoxide hydrolase (sEH) inhibition kinetics .

Scientific Research Applications

Synthesis and Reaction Types

The synthesis of 11-Anhydro-16-oxoalisol A can be achieved through several chemical reactions involving triterpenoid precursors. Key reaction types include:

  • Oxidation : Introduction of oxygen atoms into the molecule using agents like potassium permanganate.
  • Reduction : Removal of oxygen or addition of hydrogen, typically using sodium borohydride.
  • Substitution : Replacement of functional groups with reagents such as halogens.

These reactions allow for the generation of various derivatives, each exhibiting unique biological activities.

Common Reagents and Conditions

Reaction TypeCommon ReagentsConditions
OxidationPotassium permanganateAcidic medium
ReductionSodium borohydrideAnhydrous conditions
SubstitutionHalogens, nucleophilesVaries by substrate

Chemistry

In chemistry, this compound serves as a precursor for synthesizing other triterpenoid derivatives. Its unique structure allows chemists to explore new compounds with potential biological significance.

Biology

Research has indicated that this compound interacts with specific molecular targets and pathways. It has been shown to modulate lipid metabolism by inhibiting key enzymes involved in lipid synthesis. Additionally, it exerts anti-inflammatory effects by downregulating pro-inflammatory cytokines and signaling pathways .

Medicine

The compound is being investigated for its therapeutic potential, particularly in:

  • Anti-inflammatory Activities : Exhibiting properties that inhibit inflammatory responses.
  • Lipid-lowering Effects : Demonstrating potential in managing lipid levels in the body.

Studies have highlighted its ability to suppress adipogenesis through significant down-regulation of PPARγ and C/EBPα expression .

Industry

In industrial applications, this compound is utilized in developing natural product-based pharmaceuticals and nutraceuticals. Its extraction from Alisma orientale typically involves solvents like chloroform and dichloromethane, followed by purification processes.

Anti-inflammatory Effects

A study demonstrated that this compound significantly inhibited the production of inflammatory mediators in macrophages. This was evidenced by reduced levels of nitric oxide (NO) and prostaglandin E2 (PGE2) in response to lipopolysaccharide (LPS) stimulation. In vivo experiments also indicated protection against endotoxin shock in mice .

Lipid Metabolism Modulation

Research has shown that this compound can effectively modulate lipid metabolism. It acts by inhibiting enzymes involved in lipid synthesis, thus presenting a potential therapeutic avenue for conditions related to dyslipidemia .

Mechanism of Action

The mechanism of action of 11-Anhydro-16-oxoalisol A involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of tumor necrosis factor-alpha (TNF-α), a key mediator of inflammation. By modulating the TNF-α pathway, this compound can reduce inflammation and alleviate symptoms of inflammatory diseases. Additionally, the compound may interact with other signaling pathways, such as the PI3K-AKT and MAPK pathways, to exert its biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural configuration and the presence of both ketone and hydroxyl functional groups. This unique structure contributes to its diverse biological activities and makes it a valuable compound for scientific research and pharmaceutical development .

Biological Activity

11-Anhydro-16-oxoalisol A is a compound that has garnered attention for its diverse biological activities. This article delves into the pharmacological properties of this compound, highlighting its anti-inflammatory, anticancer, and antimicrobial effects, supported by various studies and data.

  • Common Name : this compound
  • CAS Number : 156338-93-1
  • Molecular Weight : 486.683 g/mol
  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : 646.8 ± 55.0 °C at 760 mmHg .

1. Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in macrophages when stimulated by lipopolysaccharide (LPS). This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Table 1: Summary of Anti-inflammatory Studies

Study ReferenceModel UsedKey Findings
RAW264.7 cellsInhibition of NO and PGE2 production
BALB/c miceProtection from LPS-induced endotoxin shock

2. Anticancer Properties

The compound has demonstrated potential as a chemopreventive agent against tumor promotion. In animal models, it inhibited tumor growth and reduced inflammation associated with carcinogenesis. Specifically, studies indicate that it can suppress the expression of COX-2, which is linked to tumor promotion in skin models .

Case Study: Tumor Promotion Inhibition
In a study involving female CD-1 mice, topical application of this compound significantly reduced the incidence of skin tumors induced by benzo[a]pyrene when administered prior to a tumor promoter .

The biological activity of this compound may be attributed to its ability to modulate key signaling pathways involved in inflammation and cancer progression. The compound's interaction with nuclear factor kappa B (NF-kB) signaling pathways has been highlighted as a critical mechanism through which it exerts its anti-inflammatory effects .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are essential for characterizing the structural integrity of 11-Anhydro-16-oxoalisol A in purified samples?

  • Methodological Answer : Key techniques include 1H/13C NMR for confirming stereochemistry and functional groups, high-resolution mass spectrometry (HRMS) for molecular weight validation, infrared spectroscopy (IR) to identify carbonyl and hydroxyl groups, and X-ray crystallography for absolute configuration determination. Chromatographic purity assessments via HPLC-UV/ELSD under reversed-phase conditions (C18 column, acetonitrile/water mobile phase) are critical . Method validation should follow ICH guidelines, including linearity, LOD/LOQ, and precision testing .

Q. How can researchers determine the solubility and stability of this compound under standard laboratory conditions?

  • Methodological Answer : Perform equilibrium solubility studies in buffered aqueous solutions (pH 1.2–7.4) and organic solvents (e.g., DMSO, ethanol) using shake-flask or HPLC methods. Stability is assessed via forced degradation studies (thermal, photolytic, oxidative stress) monitored by HPLC. For example, exposure to 40–60°C for 14 days with periodic sampling can reveal thermal degradation pathways . Data should be analyzed using kinetic models (e.g., Arrhenius plots) to predict shelf-life .

Q. What in vitro bioactivity assays are commonly used to evaluate the pharmacological potential of this compound?

  • Methodological Answer : Standard assays include enzyme inhibition studies (e.g., acetylcholinesterase for neurodegenerative applications), cell viability assays (MTT/XTT on cancer cell lines), and anti-inflammatory models (COX-2/LOX inhibition). Dose-response curves (IC50/EC50) should be generated with triplicate replicates and validated against positive controls (e.g., donepezil for acetylcholinesterase) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility profiles of this compound across different solvent systems?

  • Methodological Answer : Conduct comparative solubility studies under controlled temperature, agitation, and pH conditions. Use molecular dynamic simulations to model solute-solvent interactions, focusing on hydrogen bonding and polarity. Validate experimental data with DSC/TGA to rule out polymorphic transformations. Conflicting results may arise from impurities or crystallization kinetics, necessitating strict QC protocols .

Q. What strategies are effective for elucidating the metabolic pathways of this compound in hepatic models?

  • Methodological Answer : Use isotopic labeling (14C/3H) with LC-MS/MS to trace metabolites in hepatocyte incubations. Identify phase I/II metabolites via accurate mass fragmentation patterns and compare with synthetic standards. For enzyme kinetics, apply Michaelis-Menten models to CYP450 isoforms (e.g., CYP3A4) using recombinant systems. Consider interspecies differences by testing human vs. rodent microsomes .

Q. How should contradictory bioactivity data between in vitro and in vivo models of this compound be analyzed?

  • Methodological Answer : Perform pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations with effect-site activity. Assess bioavailability limitations (e.g., poor absorption, first-pass metabolism) via cassette dosing or portal vein sampling. Use transgenic animal models to isolate target vs. off-target effects. Statistical tools like Bland-Altman plots can quantify bias between assays .

Q. What experimental designs are optimal for studying the interaction of this compound with lipid bilayers or protein targets?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity (KD) and stoichiometry. For membrane interactions, use Langmuir-Blodgett monolayers to measure insertion kinetics. Molecular docking simulations (AutoDock Vina) guided by X-ray/NMR structures can predict binding poses, validated by alanine-scanning mutagenesis of target proteins .

Data Analysis and Reproducibility

Q. How should researchers address variability in pharmacological data across independent studies of this compound?

  • Methodological Answer : Implement meta-analysis with random-effects models to account for inter-study heterogeneity. Use PRISMA guidelines for systematic literature reviews, emphasizing inclusion/exclusion criteria. Experimental replication in multi-center collaborations with standardized protocols (e.g., SOPs for cell culture, compound handling) reduces methodological bias .

Q. What statistical approaches are recommended for analyzing dose-dependent effects in cytotoxicity assays?

  • Methodological Answer : Apply non-linear regression (e.g., four-parameter logistic model) to calculate IC50 values. Use ANOVA with post-hoc corrections (Bonferroni) for multi-group comparisons. Address outliers via Grubbs’ test and report 95% confidence intervals. Open-source tools like R/drc package ensure transparency .

Tables for Methodological Reference

Table 1 : Key Analytical Techniques for this compound Characterization

TechniqueApplicationCritical ParametersReferences
1H/13C NMRStereochemical confirmationDeuterated solvents, 500+ MHz
HRMSMolecular formula validationResolution > 30,000 FWHM
HPLC-UVPurity assessmentC18 column, 0.1% TFA in mobile phase

Table 2 : Common Pitfalls in Solubility Studies and Mitigation Strategies

PitfallMitigation StrategyReferences
Polymorphic transitionsPre-screening via DSC/XRD
Solvent impuritiesUse HPLC-grade solvents, store under argon
Kinetic vs. equilibriumExtended agitation (24–72 hrs), filtration

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-Anhydro-16-oxoalisol A
Reactant of Route 2
11-Anhydro-16-oxoalisol A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.